molecular formula C18H13Cl2N3O3 B2949406 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile CAS No. 866152-91-2

3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile

Cat. No.: B2949406
CAS No.: 866152-91-2
M. Wt: 390.22
InChI Key: SEEIOXCOFXMKBN-UHFFFAOYSA-N
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Description

3-[5-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a synthetic 1,3,4-oxadiazole derivative characterized by a 2-oxo-oxadiazole core substituted with a 4-[(2,4-dichlorobenzyl)oxy]phenyl group at position 5 and a propanenitrile moiety at position 2. The 2,4-dichlorobenzyl group introduces lipophilic and electron-withdrawing properties, while the propanenitrile substituent may enhance solubility and metabolic stability. This compound is structurally analogous to bioactive oxadiazoles reported in pharmaceutical and agrochemical research, such as antifungal agents () and peripherally selective FAAH inhibitors ().

Properties

IUPAC Name

3-[5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-oxo-1,3,4-oxadiazol-3-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3/c19-14-5-2-13(16(20)10-14)11-25-15-6-3-12(4-7-15)17-22-23(9-1-8-21)18(24)26-17/h2-7,10H,1,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEIOXCOFXMKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)O2)CCC#N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile typically involves several steps. The initial step often includes the formation of the oxadiazole core through cyclization reactions. Key reagents may include hydrazides and acyl chlorides under specific conditions such as refluxing in an appropriate solvent.

Industrial Production Methods

On an industrial scale, production methods need to ensure high yield and purity. This often involves optimization of reaction conditions, such as temperature, solvent choice, and use of catalysts to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Oxidative conditions can modify the phenyl or benzyl groups, leading to different derivatives.

  • Reduction: Reduction reactions can target the oxadiazole ring or the nitrile group, producing various reduced compounds.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or neutral conditions.

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often employed.

  • Substitution: Halogenation, nitration, and sulfonation reagents can be used under controlled conditions to achieve desired substitutions.

Major Products

Products from these reactions depend on the specific reagents and conditions used, often resulting in a variety of functionalized derivatives.

Scientific Research Applications

3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a complex organic compound that has a 1,3,4-oxadiazole ring and integrates functional groups including a nitrile and an ether linkage. The oxadiazole moiety is known for its diverse pharmacological applications, making this compound of particular interest in medicinal chemistry.

Potential Applications
The unique structure of this compound suggests several potential applications:

  • Medicinal Chemistry The oxadiazole moiety is known for its diverse pharmacological applications.
  • Drug Discovery It is of particular interest in medicinal chemistry.
  • Materials Science This compound integrates various functional groups, including a nitrile and an ether linkage, which contribute to its distinct chemical properties.

Structural Features and Biological Activity
Several compounds share structural features with this compound.
Here are some examples:

Compound NameBiological Activity
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleMAO-B inhibitor
5-(Phenyl)-1,3,4-OxadiazoleAntimicrobial
2-(Substituted phenyl)-1,3,4-OxadiazoleAntitumor

The compound's uniqueness lies in its specific substitution patterns and the presence of both nitrile and ether functionalities, which may enhance its solubility and bioavailability compared to other oxadiazole derivatives.

Mechanism of Action

Molecular Targets

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to its antimicrobial properties.

Pathways Involved

Pathways involved often include inhibition of signal transduction pathways or disruption of metabolic processes. These pathways are crucial in understanding the compound's effects on cells and tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Antimicrobial Oxadiazoles 1-(2-(4-Chlorophenyl)-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (2b) ():

  • Structure : Contains a 4-chlorophenyl group and phenethyl side chain.
  • Activity: Exhibited potent antibacterial activity against S. aureus and P. aeruginosa due to para-chloro substitution enhancing electron withdrawal and membrane penetration.
  • Comparison : The dichlorobenzyl group in the target compound may offer broader-spectrum antimicrobial activity due to increased lipophilicity and steric bulk.

Analgesic Oxadiazoles

  • 4-[5-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]butanenitrile ():

  • Structure : Features a fluorinated biphenyl system and nitrile-terminated alkyl chain.
  • Activity : Demonstrated significant analgesic effects, attributed to the electron-deficient fluorine and nitrile groups modulating receptor binding.
  • Comparison : The target compound’s dichlorobenzyl group may enhance CNS penetration, but its nitrile group’s shorter chain could reduce bioavailability compared to butanenitrile derivatives.

Agrochemical Oxadiazoles

  • Dimefuron (CAS 34205-21-5) ():

  • Structure : Contains a tert-butyl group on the oxadiazole ring and a dimethylurea side chain.
  • Application : A herbicide acting as a photosystem II inhibitor.
  • Comparison : The target compound’s propanenitrile group lacks the urea moiety critical for herbicidal activity but may serve as a precursor for functionalization in pesticide design.

FAAH Inhibitors 5-(2,4-Difluorophenoxy)-3-(4-(2-(piperazin-1-yl)ethoxy)phenyl)-1,3,4-oxadiazol-2(3H)-one ():

  • Structure: Incorporates a difluorophenoxy group and piperazine-ethoxy side chain.
  • Activity : Shows peripherally selective FAAH inhibition with improved aqueous solubility.
  • Comparison : The target compound’s dichlorobenzyl group may reduce solubility but increase affinity for hydrophobic enzyme pockets.

Data Table: Key Structural and Functional Differences

Compound Name / ID Key Substituents Biological Activity Potency/Advantage Reference
Target Compound 2,4-Dichlorobenzyloxy, propanenitrile Undisclosed (inferred antimicrobial) High lipophilicity, metabolic stability -
1-(2-(4-Chlorophenyl)-5-phenethyl-oxadiazole (2b) 4-Chlorophenyl, phenethyl Antibacterial MIC: 8 µg/mL (S. aureus)
4-[5-(5'-Fluoro-...]butanenitrile 5'-Fluoro-2'-methoxybiphenyl, butanenitrile Analgesic 60% pain inhibition (rodent model)
Dimefuron tert-Butyl, dimethylurea Herbicidal EC50: 0.2 ppm (broadleaf weeds)
FAAH Inhibitor () Difluorophenoxy, piperazine-ethoxy FAAH inhibition IC50: 12 nM, >90% aqueous solubility

Research Findings and Trends

  • Substituent Effects :
    • Para-Substitution : Electron-withdrawing groups (e.g., Cl, F) at the para position enhance antimicrobial and receptor-binding activities ().
    • Nitrile Moieties : Propanenitrile improves metabolic stability compared to ester or amide derivatives ( vs. 7).
  • Biological Performance :
    • Dichlorobenzyl derivatives often exhibit superior potency in hydrophobic environments (e.g., membrane-bound enzymes) but may suffer from solubility limitations ().

Biological Activity

3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile is a compound featuring a unique 1,3,4-oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H13Cl2N3O3C_{18}H_{13}Cl_{2}N_{3}O_{3}. The presence of the oxadiazole ring and various functional groups such as nitrile and ether linkages contribute to its diverse pharmacological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of 1,3,4-oxadiazoles often exhibit significant anti-inflammatory effects. For instance, a study evaluated various oxadiazole derivatives using the carrageenan-induced rat paw edema test. Compounds similar to this compound demonstrated anti-inflammatory activities comparable to standard drugs like indomethacin .

2. Antimicrobial Activity

The oxadiazole moiety has been associated with notable antimicrobial properties. Compounds containing this structure have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In one study, derivatives were tested for antibacterial effects and exhibited significant potency against these pathogens .

3. Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Compounds similar to this compound were evaluated against multiple cancer cell lines. For example, a series of oxadiazole derivatives showed promising activity in inhibiting the growth of various cancer cells in vitro . Notably, some compounds demonstrated IC50 values in the micromolar range against cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Studies and Research Findings

Study Focus Findings
Study on Anti-inflammatory ActivityEvaluated a series of oxadiazole derivativesSome compounds showed comparable activity to indomethacin with anti-inflammatory effects up to 61.9% at specific dosages .
Antimicrobial EvaluationTested against E. coli and S. aureusSignificant antibacterial activity was noted in several derivatives .
Anticancer ScreeningAssessed against multiple cancer cell linesIdentified several compounds with high anticancer activity; some demonstrated IC50 values indicating potent efficacy against cancer cells .

Q & A

Q. How can the synthesis of 3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile be optimized for higher yield?

  • Methodological Answer : The synthesis involves constructing the oxadiazole ring via cyclization of a hydrazide intermediate. Key factors include:
  • Catalyst Selection : Use palladium catalysts for coupling reactions, as seen in nitroarene reductive cyclizations ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance cyclization efficiency ().
  • Temperature Control : Maintain 80–100°C during oxadiazole formation to minimize side products ().
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the nitrile product .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the oxadiazole ring protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm) ().
  • IR Spectroscopy : Confirm the C≡N stretch (~2240 cm1^{-1}) and oxadiazole C=O (~1700 cm1^{-1}) ().
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols ().
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the oxadiazole ring influence the compound’s biological activity?

  • Methodological Answer : The oxadiazole core acts as a bioisostere for ester/carbamate groups, enhancing metabolic stability. Computational docking studies (e.g., AutoDock Vina) can predict interactions with target enzymes, such as acetylcholinesterase (AChE), by comparing binding affinities with structurally related pesticides (e.g., oxadiazon in ). Experimental validation via enzyme inhibition assays (IC50_{50} measurements) is recommended .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Basis sets like B3LYP/6-311+G(d,p) model the electron-withdrawing nitrile and dichlorobenzyl groups ().
  • Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions, guiding derivatization strategies .

Q. What are the degradation pathways under high-temperature conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at 200–300°C to detect thermal decomposition.
  • GC-MS Analysis : Identify volatile byproducts (e.g., dichlorobenzene from benzyloxy cleavage) ().
  • Mechanistic Insight : The oxadiazole ring may undergo retro-cyclization to form hydrazine intermediates, releasing CO and nitrile derivatives .

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